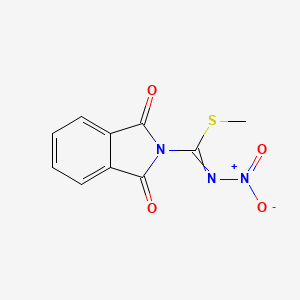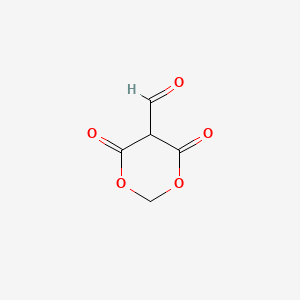
4,6-Dioxo-1,3-dioxane-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4,6-Dioxo-1,3-dioxane-5-carbaldehyde typically involves the reaction of Meldrum’s acid with formylating agents. One common method is the reaction of Meldrum’s acid with formic acid or formic anhydride in the presence of a catalyst . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
The purity and yield of the product can be optimized by controlling the reaction parameters and purification processes .
Análisis De Reacciones Químicas
4,6-Dioxo-1,3-dioxane-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4,6-Dioxo-1,3-dioxane-5-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,6-Dioxo-1,3-dioxane-5-carbaldehyde involves its reactivity as an aldehyde and its ability to form stable intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction . For example, in biochemical studies, the compound may interact with enzymes and other biomolecules to modulate their activity and function .
Comparación Con Compuestos Similares
4,6-Dioxo-1,3-dioxane-5-carbaldehyde is unique due to its specific structure and reactivity. Similar compounds include:
Meldrum’s acid: The parent compound, which is widely used in organic synthesis.
Acyl Meldrum’s acids: Derivatives of Meldrum’s acid with acyl groups, which have different reactivity and applications.
Other dioxane derivatives: Compounds with similar ring structures but different functional groups, which can have varying chemical properties and uses.
These similar compounds highlight the versatility and importance of this compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H4O5 |
|---|---|
Peso molecular |
144.08 g/mol |
Nombre IUPAC |
4,6-dioxo-1,3-dioxane-5-carbaldehyde |
InChI |
InChI=1S/C5H4O5/c6-1-3-4(7)9-2-10-5(3)8/h1,3H,2H2 |
Clave InChI |
UUFRHOZNVCCZKM-UHFFFAOYSA-N |
SMILES canónico |
C1OC(=O)C(C(=O)O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


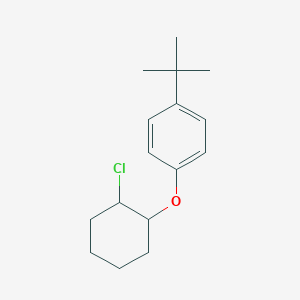
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
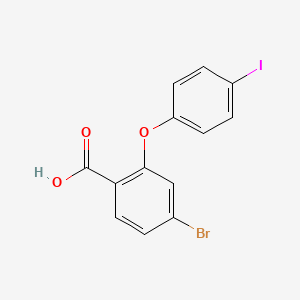
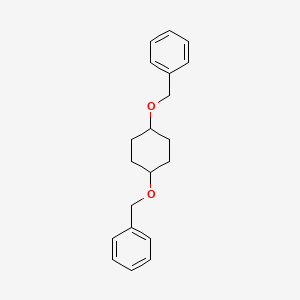
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
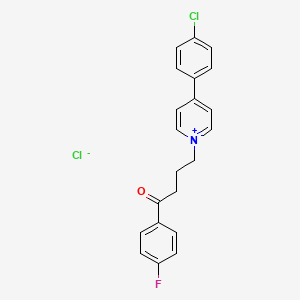
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
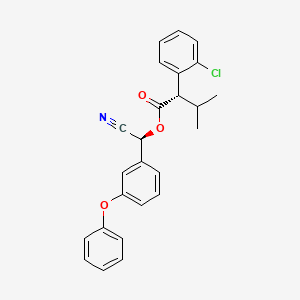

![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
